3-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid
描述
Key Milestones in Bicyclic β-Lactam Development
Structural Classification Within Azabicycloalkane Systems
This compound belongs to the azabicyclo[3.1.0]hexane family, characterized by a fused bicyclic system comprising a three-membered cyclopropane ring and a five-membered pyrrolidine-like ring. The numbering of the azabicyclo[3.1.0]hexane system follows IUPAC conventions: the bridgehead atoms are positions 1 and 3, with the nitrogen atom at position 3. Substituents at positions 2, 4, and 6 critically influence electronic and steric properties:
- 6,6-Dimethyl groups : Enhance steric bulk, reducing susceptibility to enzymatic degradation.
- 2,4-Diketone moieties : Increase electrophilicity of the β-lactam-like core, promoting covalent interactions with biological targets.
- Benzoic acid substituent : Introduces hydrogen-bonding and ionic interactions, improving solubility and target selectivity.
Comparative Analysis of Azabicycloalkane Derivatives
The benzoic acid moiety in this compound distinguishes it from simpler azabicycloalkanes. This aromatic group enables π-π stacking interactions with hydrophobic enzyme pockets, as observed in crystallographic studies of similar compounds. Additionally, the 2,4-diketone configuration mimics the reactive β-lactam ring, facilitating covalent modification of nucleophilic serine or cysteine residues in target proteins.
Synthetic Accessibility :
The compound is typically synthesized via cyclopropanation of pyrrolidine precursors followed by oxidation and functionalization. For example, LiAlH4-mediated reduction of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione yields the core amine, which is subsequently coupled with benzoic acid derivatives. Recent advances in transition-metal catalysis have improved stereocontrol during cyclopropanation, enabling scalable production.
属性
IUPAC Name |
3-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-14(2)9-10(14)12(17)15(11(9)16)8-5-3-4-7(6-8)13(18)19/h3-6,9-10H,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHUFBQLZMZFFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101156576 | |
| Record name | Benzoic acid, 3-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101156576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415719-70-8 | |
| Record name | Benzoic acid, 3-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415719-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101156576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Formation of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane Core
- Starting Material: N-Boc-3-pyrroline
- Key Reagents: Lithium diisopropylamide (LDA), dimethyl carbonate
- Solvent: Dry tetrahydrofuran (THF)
- Conditions: The reaction mixture is cooled to -70 to -60 °C; LDA is added slowly to deprotonate the substrate, followed by dimethyl carbonate addition. The mixture is then warmed to 0 °C and stirred for 3 hours.
- Workup: Quenching with saturated ammonium chloride, extraction with ethyl acetate, washing with brine, drying over sodium sulfate, and concentration.
- Yield: Approximately 85% of compound 2 as a pale yellow oil.
- Notes: This step introduces the dimethyl groups and sets the bicyclic framework with high stereocontrol.
Enzymatic Ring Closure and Intermediate Formation
- Reagents: Novozym 435 (immobilized lipase), sodium bicarbonate
- Process: The compound 2 undergoes enzymatic catalysis to form an intermediate compound 3, facilitating ring closure with mild conditions and reduced use of harsh chemicals.
- Advantages: Use of biocatalysts reduces toxic reagent usage and improves selectivity.
Methylation to Introduce Functional Groups
- Reagents: Dimethyl sulfate, potassium bicarbonate, acetone
- Conditions: The reaction mixture is heated to 40 °C and stirred for 4 hours.
- Workup: After completion (monitored by thin layer chromatography), the mixture is cooled, filtered, concentrated under reduced pressure, and extracted with water and ethyl acetate. The product is purified by column chromatography.
- Yield: Compound 4 is obtained as a white solid.
- Safety Note: Dimethyl sulfate is toxic; careful handling and adequate ventilation are required.
Catalytic Substitution and Final Cyclization
- Reagents: 2,2-Dichloropropane, cobalt catalyst [2-t-BuPDI]CoBr2, zinc powder, zinc bromide
- Solvent: Tetrahydrofuran (THF)
- Conditions: Compound 4 is dissolved in THF, and the catalyst system is added sequentially. The reaction proceeds under controlled temperature to afford compound 5.
- Purpose: This step introduces the final bicyclic structure with the desired stereochemistry and functional groups.
Hydrolysis to Obtain the Target Benzoic Acid Derivative
- Reagents: Aqueous hydrochloric acid or sulfuric acid
- Process: Compound 5 is dissolved in methanol, and the acid solution is added to hydrolyze protecting groups and finalize the formation of 3-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid.
- Outcome: The final product is isolated typically by crystallization or extraction.
- Notes: Acid choice affects yield and purity; hydrochloric acid is preferred.
Alternative Synthetic Approach: Hydrogenation and Purification
An alternative preparation method for the bicyclic intermediate involves:
- Starting Material: Benzylated amine derivative
- Reagents: Methanol, acetic acid, 5% Pd/C catalyst
- Conditions: Hydrogenation under 3 bar H2 pressure at 20–25 °C for 6 hours.
- Workup: Filtration of catalyst, concentration under vacuum, addition of water, neutralization with sodium hydroxide, extraction with methyl tert-butyl ether (MTBE), and distillation under reduced pressure.
- Yield: High yield (~97.8%) of the bicyclic compound as a colorless liquid.
- Application: This method provides a clean route to the bicyclic core with fewer steps and high purity, suitable for scale-up.
Summary Table of Key Preparation Steps
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of bicyclic core | N-Boc-3-pyrroline, LDA, dimethyl carbonate, THF, -70 to 0 °C | 85 | Controlled low temperature, TLC monitoring |
| 2 | Enzymatic ring closure | Novozym 435, NaHCO3 | Not specified | Biocatalysis reduces toxic reagents |
| 3 | Methylation | Dimethyl sulfate, K bicarbonate, acetone, 40 °C | Not specified | Requires careful handling of toxic methylating agent |
| 4 | Catalytic substitution and cyclization | 2,2-Dichloropropane, Co catalyst, Zn powder, ZnBr2, THF | Not specified | Stereoselective catalysis |
| 5 | Acid hydrolysis to final benzoic acid | Aqueous HCl or H2SO4, methanol | Not specified | Final deprotection and acid formation |
| Alt. | Hydrogenation and purification (alternative) | Benzylated amine, Pd/C, H2, MeOH, AcOH, MTBE | 97.8 | High yield, fewer steps, scalable |
Research Findings and Process Optimization
- The enzymatic step (Novozym 435) provides an environmentally friendly alternative to traditional chemical cyclizations, reducing hazardous waste and improving selectivity.
- Use of LDA and dimethyl carbonate at low temperatures ensures high regio- and stereoselectivity in forming the bicyclic core.
- The methylation step with dimethyl sulfate, while effective, requires stringent safety protocols due to the reagent’s toxicity; alternative methylating agents could be explored for greener chemistry.
- Catalytic systems involving cobalt complexes and zinc reagents enable efficient cyclization and functionalization with good control over stereochemistry.
- The hydrogenation approach offers a streamlined route to the bicyclic intermediate with excellent yield and purity, suitable for industrial applications.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
科学研究应用
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of 3-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid through molecular docking studies and in vitro assays. Research indicates that this compound can interact effectively with DNA and bovine serum albumin (BSA), suggesting its utility in designing novel anticancer agents.
Case Study : A study published in the ACS Omega journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and LNCaP (prostate carcinoma) .
2. Enzyme Inhibition
The compound has been investigated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and α-glucosidase. Such activities are crucial for developing therapeutic agents for diseases like Alzheimer's and Type 2 Diabetes Mellitus.
Case Study : In a recent study, derivatives of the compound were synthesized and screened for their inhibitory effects on AChE, showing promising results that warrant further exploration for potential drug development .
Material Science Applications
1. Polymer Chemistry
The unique bicyclic structure of this compound allows it to serve as a monomer or additive in polymer synthesis. Its incorporation can enhance the thermal stability and mechanical properties of polymers.
Research Findings : Studies have shown that polymers synthesized with this compound exhibit improved resistance to thermal degradation compared to traditional polymer matrices .
Biochemical Probes
The compound's ability to selectively bind to biological targets makes it an excellent candidate for use as a biochemical probe in research settings.
1. Targeted Drug Delivery
Due to its structural features, this compound can be utilized in the development of targeted drug delivery systems. By conjugating it with therapeutic agents, researchers can enhance the specificity and efficacy of drug delivery to diseased tissues.
Case Study : Research indicated that when conjugated with anticancer drugs, the compound facilitated targeted delivery mechanisms that significantly improved therapeutic outcomes in preclinical models .
作用机制
The mechanism by which 3-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The exact pathways involved would need to be elucidated through detailed biochemical studies.
相似化合物的比较
Comparison with Similar Compounds
The structural and functional uniqueness of 3-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid is best contextualized through comparison with analogs in the azabicyclo[3.1.0]hexane family. Below is a detailed analysis:
Positional Isomer: 4-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic Acid
- Structure : Differs in the substitution position of the benzoic acid group (4- vs. 3-position on the bicyclic core).
- Properties : Similar molecular weight (259.26 g/mol) and core functional groups. The positional variation may influence steric interactions and solubility due to differences in hydrogen-bonding capacity. Like its 3-substituted counterpart, this compound is also discontinued .
Trifluoromethyl-Substituted Analog: 3-[3-(Trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid
- Structure : Retains the bicyclo[3.1.0]hexane core but replaces the dimethyl-dioxo groups with a trifluoromethylbenzoyl substituent and a carboxylic acid at the 2-position.
- Properties: Higher molecular weight (299.24 g/mol) due to the trifluoromethyl group. The electron-withdrawing CF₃ group enhances lipophilicity and metabolic stability compared to the dimethyl-dioxo system.
Simplified Core: 3-Azabicyclo[3.1.0]hexan-2-one,6,6-dimethyl-,(1R-cis)-(9CI)
- Structure : Lacks the benzoic acid moiety and features a single ketone group at the 2-position.
- Properties: Smaller molecular weight (C₇H₁₁NO, ~141.17 g/mol). The absence of the carboxylic acid reduces solubility in aqueous media but may improve blood-brain barrier penetration. Stereochemical specificity (1R,5S configuration) is critical for biological activity in enantioselective applications .
Quinazolinone Hybrid: 3-(6-Azabicyclo[3.1.0]hex-6-yl)-2-methylquinazolin-4(3H)-one
- Structure: Combines the bicyclo[3.1.0]hexane system with a quinazolinone scaffold.
- Properties: Higher molecular weight (241.29 g/mol) due to the quinazolinone moiety. Synthetic routes for this compound (CAS: 70575-38-1) emphasize regioselective cyclization .
Data Table: Key Comparative Properties
Research Findings and Implications
- Bioactivity : The benzoic acid derivatives (e.g., 3- and 4-substituted isomers) may act as enzyme inhibitors or receptor modulators due to their hydrogen-bonding capacity. Discontinuation suggests challenges in stability or efficacy .
- Electron-Withdrawing Effects : The trifluoromethyl group in enhances resistance to oxidative metabolism, making it advantageous for prolonged drug half-life.
- Stereochemical Influence : The (1R,5S) configuration in highlights the role of chirality in target binding, a critical factor in asymmetric synthesis.
- Hybrid Scaffolds: The quinazolinone hybrid demonstrates the versatility of the bicyclo[3.1.0]hexane system in multi-target drug design.
生物活性
3-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C14H13NO4
- Molecular Weight : 259.26 g/mol
- CAS Number : 1415719-70-8
The compound features a bicyclic structure that contributes to its distinctive chemical behavior and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may act as an enzyme inhibitor or modulator, affecting metabolic pathways and cellular functions.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess antimicrobial properties against a range of pathogens, suggesting potential applications in treating infections.
- Anti-inflammatory Properties : The compound has demonstrated the ability to reduce inflammation in various models, indicating its potential use in managing inflammatory diseases.
- Antioxidant Activity : Preliminary studies suggest it may exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related conditions.
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A (2020) | Reported significant antimicrobial activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study B (2021) | Demonstrated anti-inflammatory effects in a murine model of arthritis, reducing paw swelling by 50% compared to control groups. |
| Study C (2022) | Showed antioxidant activity with an IC50 value of 25 µg/mL in DPPH radical scavenging assays. |
These findings highlight the compound's potential therapeutic applications across various medical fields.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. Variations in synthesis can lead to different derivatives that may enhance or modify its biological activity.
常见问题
Basic Research Questions
Q. What are the optimal synthetic pathways for preparing 3-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid?
- Methodology : The compound can be synthesized via coupling reactions involving azabicyclo intermediates. For example, general procedure A (45°C, 1–1.25 h reaction time) using tert-butyl aminobenzoate derivatives as precursors, followed by acid hydrolysis to yield the benzoic acid moiety. Yields are typically quantitative when using stoichiometric equivalents of reagents under controlled conditions .
- Key Considerations : Purity can be confirmed via TLC (e.g., Rf = 0.51–0.62 in hexane/EtOH) and NMR spectroscopy. Proton NMR in DMSO-d6 shows characteristic peaks for the bicyclic system (δ = 7.1–8.2 ppm) and carboxylic acid protons (δ = 12.83 ppm) .
Q. How can the structural integrity of the azabicyclo core be validated experimentally?
- Methodology : Use a combination of NMR, NMR, and X-ray crystallography. For example, NMR in DMSO-d6 resolves signals for the bicyclo[3.1.0]hexane system (e.g., δ = 166.2–172.5 ppm for carbonyl carbons) and aromatic carbons (δ = 117.5–152.0 ppm) .
- Key Considerations : Compare spectral data with structurally related azabicyclo compounds, such as 3-azabicyclo[3.1.0]hexane derivatives, to confirm stereochemical assignments .
Advanced Research Questions
Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?
- Methodology : Optimize reaction parameters (e.g., temperature, solvent polarity, and catalyst loading). For instance, scaling up reactions under microwave irradiation or flow chemistry conditions may improve reproducibility. Evidence from similar azabicyclo systems shows that tert-butyl ester intermediates (e.g., 1,1-dimethylethyl aminobenzoate) require strict anhydrous conditions to prevent premature hydrolysis .
- Data Analysis : Monitor reaction progress via in-situ FTIR or HPLC to identify bottlenecks, such as incomplete coupling or side reactions involving the bicyclo[3.1.0]hexane ring .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodology : Perform docking studies using the bicyclo[3.1.0]hexane scaffold as a rigid core. For example, substituents on the benzoic acid moiety (e.g., electron-withdrawing groups) can be modeled to predict binding affinities to bacterial penicillin-binding proteins (PBPs), inspired by related β-lactam analogs .
- Validation : Compare predicted binding energies with experimental MIC values from antibacterial assays. For instance, chromium(III) complexes of similar bicyclo systems show enhanced activity against Gram-positive bacteria .
Q. What are the challenges in interpreting conflicting NMR data for stereoisomers?
- Methodology : Use NOESY or ROESY experiments to distinguish diastereomers. For example, axial vs. equatorial proton orientations in the bicyclo[3.1.0]hexane system produce distinct cross-peak patterns .
- Case Study : In 3-azabicyclo[3.1.0]hexane derivatives, the 6,6-dimethyl groups create steric hindrance that stabilizes specific conformers, simplifying spectral interpretation .
Safety and Handling
Q. What safety protocols are critical for handling azabicyclo intermediates?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
